Synthesis protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Synthesis protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
An In-depth Technical Guide to the Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex heterocyclic compound featuring a central pyrazole core substituted with phenyl and biphenyl groups, and an acrylic acid moiety. Molecules with such intricate architectures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. The biphenyl group can enhance π-π stacking interactions with biological targets, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The acrylic acid functional group offers a site for further chemical modification or can itself contribute to the molecule's biological profile.
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The presented synthetic strategy is a multi-step process designed for clarity, efficiency, and adaptability in a standard organic chemistry laboratory. Each step is detailed with explanations for the choice of reagents and conditions, drawing upon established and reliable organic transformations.
Overall Synthetic Strategy
The synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is most effectively approached through a convergent four-step sequence. This strategy involves the initial construction of a biphenyl ketone, followed by the formation of the pyrazole ring, subsequent formylation at the C4 position of the pyrazole, and finally, the introduction of the acrylic acid side chain.
Caption: Overall synthetic workflow for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
Experimental Protocols
Step 1: Synthesis of 1-(Biphenyl-4-yl)ethanone via Suzuki-Miyaura Coupling
The initial step involves the creation of the biphenyl scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Reaction Scheme:
4-Bromoacetophenone + 4-Biphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/Water)--> 1-(Biphenyl-4-yl)ethanone
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Bromoacetophenone | 199.04 | 10.0 g | 50.2 mmol |
| 4-Biphenylboronic acid | 197.02 | 10.9 g | 55.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 1.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.9 g | 100.5 mmol |
| Toluene | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoacetophenone (10.0 g, 50.2 mmol), 4-biphenylboronic acid (10.9 g, 55.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol).
-
Add toluene (200 mL) and a solution of potassium carbonate (13.9 g, 100.5 mmol) in deionized water (100 mL).
-
The reaction mixture is degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(biphenyl-4-yl)ethanone as a white solid.
Step 2: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole
The pyrazole ring is constructed via the condensation of the previously synthesized ketone with phenylhydrazine.[6]
Reaction Scheme:
1-(Biphenyl-4-yl)ethanone + Phenylhydrazine --(Acetic Acid, Ethanol)--> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-(Biphenyl-4-yl)ethanone | 196.25 | 9.0 g | 45.9 mmol |
| Phenylhydrazine | 108.14 | 5.5 g (5.0 mL) | 50.5 mmol |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(biphenyl-4-yl)ethanone (9.0 g, 45.9 mmol) in ethanol (150 mL).
-
Add phenylhydrazine (5.0 mL, 50.5 mmol) and glacial acetic acid (5 mL) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole. The product can be further purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial intermediate for the final step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[7][8][9][10][11][12]
Reaction Scheme:
3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole + POCl₃/DMF --> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole | 296.37 | 8.0 g | 27.0 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12.4 g (7.5 mL) | 81.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sodium Hydroxide (NaOH) solution (10%) | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (7.5 mL, 81.0 mmol) dropwise to the cold DMF with constant stirring. The Vilsmeier reagent will form as a viscous, often colored complex.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole (8.0 g, 27.0 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.
Step 4: Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid via Knoevenagel-Doebner Condensation
The final step involves the condensation of the pyrazole-4-carbaldehyde with malonic acid, followed by decarboxylation, to yield the target acrylic acid. The Knoevenagel-Doebner modification is well-suited for this transformation.[13][14][15][16][17][18]
Reaction Scheme:
3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Malonic Acid --(Pyridine, Piperidine)--> 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 324.38 | 6.0 g | 18.5 mmol |
| Malonic Acid | 104.06 | 3.85 g | 37.0 mmol |
| Pyridine | 79.10 | 50 mL | - |
| Piperidine | 85.15 | 1.0 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (6.0 g, 18.5 mmol) and malonic acid (3.85 g, 37.0 mmol) in pyridine (50 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the reaction mixture to reflux for 4-5 hours. The evolution of CO₂ indicates the progression of the decarboxylation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent system such as ethanol/water or acetic acid/water to obtain pure 3-(3-biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the acrylic group).
-
Melting Point: To assess the purity of the crystalline solid.
Discussion of Mechanistic Principles
The success of this synthetic route hinges on the strategic application of well-understood reaction mechanisms.
Caption: Key mechanistic steps in the Suzuki-Miyaura and Knoevenagel-Doebner reactions.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product and regenerate the catalyst.[19] The use of a base is crucial for the transmetalation step.
The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[7]
The Knoevenagel-Doebner condensation is initiated by the deprotonation of malonic acid by a base (piperidine) to form a nucleophilic enolate.[13][14] This enolate then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate undergoes dehydration and, facilitated by the pyridine solvent and heat, decarboxylation to yield the α,β-unsaturated acrylic acid product.[16]
Conclusion
This guide has outlined a robust and reproducible synthetic protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. By employing a series of well-established and high-yielding reactions, this molecule can be efficiently prepared in a laboratory setting. The detailed step-by-step procedures, along with the rationale behind the choice of reagents and conditions, provide a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science to access this and structurally related compounds for further investigation.
References
-
Hegyi G, Szasz O, Szasz A. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press; 2017. Available from: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. RJPBCS. Available from: [Link]3].pdf
-
5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available from: [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available from: [Link]
-
Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
-
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. MDPI. Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ResearchGate. Available from: [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available from: [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 16. Knoevenagel Condensation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
